3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide
Description
Properties
IUPAC Name |
3-(1-benzyl-3-pyridin-3-ylpyrazol-4-yl)-N-(2-chlorophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN5O/c26-22-10-4-5-11-23(22)29-25(32)20(14-27)13-21-17-31(16-18-7-2-1-3-8-18)30-24(21)19-9-6-12-28-15-19/h1-13,15,17H,16H2,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHPSWPCISMIGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)C3=CN=CC=C3)C=C(C#N)C(=O)NC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide, also known by its CAS number 956244-24-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
The molecular formula for the compound is with a molecular weight of approximately 434.89 g/mol. The compound features a pyrazole core, which is known for various biological activities, including anticancer properties.
Antiproliferative Effects
Recent studies have highlighted the antiproliferative activity of compounds related to the pyrazole structure. For instance, compounds with similar structures have been shown to exhibit submicromolar antiproliferative effects against various cancer cell lines, including MIA PaCa-2 pancreatic cancer cells. These studies indicate that the compounds can inhibit cell proliferation effectively and may act through modulation of key signaling pathways such as mTORC1 .
The primary mechanism by which these compounds exert their antiproliferative effects involves the modulation of autophagy and mTORC1 signaling pathways:
- mTORC1 Inhibition : Compounds similar to this compound have been reported to reduce mTORC1 activity, which plays a crucial role in cell growth and proliferation .
- Autophagy Modulation : These compounds have been shown to increase basal levels of autophagy while impairing autophagic flux under nutrient-deprived conditions. This dual action suggests that they may selectively target cancer cells that rely on autophagy for survival in adverse conditions .
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of pyrazole derivatives. Certain modifications to the pyrazole ring and substituents can significantly enhance their potency. For example:
| Compound | Structure | Antiproliferative Activity (IC50) | Mechanism |
|---|---|---|---|
| Compound A | Pyrazole derivative | < 0.5 µM | mTORC1 inhibition |
| Compound B | Similar to target compound | 0.8 µM | Autophagy modulation |
| Target Compound | 3-[1-benzyl... | TBD | TBD |
Case Studies
Several case studies have evaluated the efficacy of pyrazole derivatives in preclinical models:
- Study on MIA PaCa-2 Cells : A study demonstrated that specific pyrazole derivatives could inhibit cell growth by inducing apoptosis and disrupting autophagic processes under starvation conditions .
- In Vivo Models : Animal studies are ongoing to evaluate the in vivo efficacy of these compounds against solid tumors, focusing on their ability to disrupt tumor microenvironments that induce autophagy as a survival mechanism .
Scientific Research Applications
Anticancer Properties
Research has indicated that compounds containing pyrazole and pyridine structures exhibit anticancer activity. For instance, derivatives similar to 3-[1-benzyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]-N-(2-chlorophenyl)-2-cyanoprop-2-enamide have been evaluated for their ability to inhibit cancer cell proliferation. Studies suggest that the compound may act by inducing apoptosis in cancer cells or inhibiting key signaling pathways involved in tumor growth .
Anti-inflammatory Effects
In silico studies have shown that this compound can potentially inhibit enzymes involved in inflammatory processes, such as 5-lipoxygenase (5-LOX). This suggests a possible application as an anti-inflammatory agent, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Antimicrobial Activity
Compounds with similar structures have demonstrated antimicrobial properties against various pathogens, including bacteria and fungi. The presence of the pyrazole and pyridine rings is believed to enhance the interaction with microbial targets, leading to increased efficacy against resistant strains .
Case Studies
Chemical Reactions Analysis
Substitution Reactions
The benzyl and pyridinyl groups are primary sites for electrophilic and nucleophilic substitution.
-
Key Insight : The benzyl group shows moderate lability under reductive conditions, while the pyridine ring’s electron-deficient nature directs halogenation to specific positions.
Oxidation and Reduction
The cyano group and conjugated enamide system are redox-active sites.
-
Key Insight : The conjugated system’s stability limits over-oxidation, but selective reduction of the nitrile is achievable with catalytic hydrogenation.
Hydrolysis and Condensation
The nitrile and amide functionalities undergo hydrolysis under acidic or basic conditions.
-
Key Insight : Hydrolysis pathways are pH-dependent, with nitrile-to-amide conversion favored under mild acidic conditions.
Conjugate Addition and Cycloaddition
The α,β-unsaturated cyanopropenamide participates in Michael additions and [4+2] cycloadditions.
-
Key Insight : The electron-withdrawing nitrile group enhances the electrophilicity of the α,β-unsaturated system, facilitating nucleophilic attacks.
Photochemical and Thermal Stability
The compound exhibits moderate stability under UV light and heat.
Q & A
Q. Methodology :
- Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyridinyl or benzyl group introduction. For example, describes a similar synthesis using copper(I) bromide and cesium carbonate in DMSO at 35°C for 48 hours, achieving a 17.9% yield after chromatographic purification .
- Purification : Employ gradient elution (e.g., ethyl acetate/hexane) for impurities removal, followed by recrystallization or preparative HPLC.
- Catalyst Optimization : Screen catalysts (e.g., CuBr vs. Pd(PPh₃)₄) and bases (Cs₂CO₃ vs. K₂CO₃) to enhance yield.
Basic: What spectroscopic techniques are essential for structural confirmation?
Q. Methodology :
- ¹H/¹³C NMR : Assign protons and carbons using splitting patterns and DEPT experiments. utilized ¹H NMR (δ 8.87 ppm for pyridinyl protons) and ¹³C NMR for backbone verification .
- HRMS : Confirm molecular weight (e.g., [M+H]⁺ at m/z 215 in ) .
- IR Spectroscopy : Identify functional groups (e.g., cyanopropenamide C≡N stretch near 2200 cm⁻¹).
Advanced: How can researchers resolve contradictions between spectroscopic and crystallographic data?
Q. Methodology :
- Cross-Validation : Compare NMR-derived torsion angles with X-ray crystallography data (e.g., reports bond angles like C3—C2—C11—C12 = 55.9° for structural consistency) .
- Purity Assessment : Re-run chromatography (e.g., ’s DCM extraction and HCl wash) to eliminate impurities skewing NMR results .
- 2D NMR : Use COSY, NOESY, or 1,1-ADEQUATE (as in ) to resolve stereochemical ambiguities .
Advanced: What computational methods predict this compound’s bioactivity and binding modes?
Q. Methodology :
- Molecular Docking : Model interactions with target proteins (e.g., tubulin inhibition as in ’s D-24851) using AutoDock or Schrödinger .
- QSAR : Correlate substituent effects (e.g., 2-chlorophenyl vs. pyridinyl groups) with activity data from analogs in or 12 .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories using GROMACS.
Advanced: How can Design of Experiments (DoE) improve synthesis scalability?
Q. Methodology :
- Parameter Screening : Vary temperature (30–50°C), solvent (DMSO vs. DMF), and catalyst loading (0.1–1.0 eq) using fractional factorial design (’s flow-chemistry approach) .
- Response Surface Modeling : Optimize yield and purity via central composite design, analyzing interactions between variables.
- Case Study : achieved 17.9% yield under suboptimal conditions; DoE could identify higher-yield regimes .
Basic: What are the critical steps for ensuring regioselectivity in pyrazole ring formation?
Q. Methodology :
- Directing Groups : Use electron-withdrawing substituents (e.g., cyano in prop-2-enamide) to guide cyclization (analogous to ’s Mannich reaction on pyrazole-phenol derivatives) .
- Thermodynamic Control : Prolong reaction times (e.g., 48 hours in ) to favor stable regioisomers .
- Monitoring : Track intermediates via LC-MS to abort reactions if undesired isomers dominate.
Advanced: How to analyze intermolecular interactions in crystalline forms of this compound?
Q. Methodology :
- X-ray Diffraction : Resolve packing motifs (e.g., π-π stacking between benzyl and pyridinyl groups) as in ’s crystallographic data .
- Hirshfeld Analysis : Quantify hydrogen bonds (N—H⋯O) and halogen interactions (Cl⋯π) using CrystalExplorer.
- Thermal Analysis : Correlate DSC/TGA data (e.g., melting point 104–107°C from ) with stability .
Advanced: What strategies mitigate solubility challenges during in vitro assays?
Q. Methodology :
- Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain compound integrity ( notes 4°C storage for stability) .
- Prodrug Design : Introduce phosphate esters (temporary solubilizing groups) cleaved enzymatically in vivo.
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
